![molecular formula C8H9FN4O2 B3120305 4-fluoro-N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline CAS No. 262275-08-1](/img/structure/B3120305.png)
4-fluoro-N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline
Overview
Description
4-fluoro-N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline, also known as FNEA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FNEA is a nitroaromatic compound that contains a hydrazine functional group, making it a potential candidate for use in drug development and other biomedical applications.
Scientific Research Applications
Synthesis and Spectroscopic Properties
- A synthetic method involving SNAr coupling of 4-fluoronitrobenzene to arylamines has been developed. This method allows the preparation of aniline oligomers, which are characterized by various spectroscopic techniques (Kulszewicz-Bajer, Różalska, & Kuryłek, 2004).
Detection and Labeling Techniques
- The selective ligation of hydrazine compounds with carbonyls, as a strategy for detection, is facilitated by the recognition of aniline catalysis. This approach is viable for detecting glycoconjugates on live cells, employing various fluorescent dyes (Key, Li, & Cairo, 2012).
Novel Synthesis Applications
- A new series of benzimidazoles was synthesized using a process that involves 4-fluoro-anilines. The structures of these new compounds were identified through multiple spectroscopic methods, indicating the versatility of 4-fluoro-anilines in novel compound synthesis (Menteşe, Yılmaz, Islamoglu, & Kahveci, 2015).
Optical and Nonlinear Optical Properties
- Studies on 3-chloro 4-fluoro aniline and related compounds reveal their potential for optical limiting applications. Their nonlinearity is analyzed through Natural Bond Orbital analysis and vibrational spectra, indicating their applicability in optical devices (George, Sajan, Sankar, & Philip, 2021).
Antimicrobial Activities
- A study involving 3-Fluoro-4-(4-phenylpiperazin-l-yl)aniline and its derivatives demonstrated high anti-Mycobacterium smegmatis activity. This highlights the potential use of 4-fluoro-aniline derivatives in antimicrobial applications (Yolal, Başoğlu, Bektaş, Demirci, Alpay‑Karaoglu, & Demirbaş, 2012).
Theoretical Analysis and Computational Studies
- Computational studies on fluoranilines, including 3-chloro-4-fluoro-aniline, have provided insights into their structural and spectroscopic properties, using quantum calculations. This theoretical approach is valuable for predicting properties of aniline molecules (Aziz, Nadeem, & Anwar, 2018).
properties
IUPAC Name |
4-fluoro-N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN4O2/c9-6-1-3-7(4-2-6)11-8(12-10)5-13(14)15/h1-5,11-12H,10H2/b8-5- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKTYLKHBKXPEX-YVMONPNESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=C[N+](=O)[O-])NN)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C(=C/[N+](=O)[O-])/NN)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.